molecular formula C6H10N4O B7751260 3-(propylamino)-2H-1,2,4-triazin-5-one

3-(propylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B7751260
M. Wt: 154.17 g/mol
InChI Key: QGAABOOLDFKOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound featuring a six-membered triazinone core with three nitrogen atoms and a propylamino substituent at the 3-position. Triazinones are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and electronic properties. The propylamino group enhances solubility in organic solvents and may influence intermolecular interactions, such as hydrogen bonding, which are critical for biological activity or material functionality.

Properties

IUPAC Name

3-(propylamino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-3-7-6-9-5(11)4-8-10-6/h4H,2-3H2,1H3,(H2,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAABOOLDFKOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=O)C=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=NC(=O)C=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of a triazine precursor with propylamine. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, the reaction of cyanuric chloride with propylamine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(propylamino)-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

3-(propylamino)-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(propylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituents Predicted Collision Cross Section (Ų, [M+H]+) Likely Solubility Profile
This compound Propylamino (linear alkyl chain) Not reported Moderate polarity, organic solvents
Analog from Pyridinylmethyl + benzimidazole-pyrrolidinyl 208.8 Lower polarity due to aromaticity

The propylamino group in the target compound likely improves aqueous solubility compared to aromatic substituents .

Comparison with Related Heterocyclic Compounds

Triazinones vs. Triazolones

Triazolones (e.g., 5-benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones in ) are five-membered rings with three nitrogens, differing from triazinones in ring size and nitrogen arrangement.

Table 2: Triazinone vs. Triazolone Comparison

Property Triazinone (6-membered) Triazolone (5-membered)
Aromatic Stability Moderate (6π-electron system) Lower (non-aromatic or localized resonance)
Common Applications Pharmaceuticals, agrochemicals Catalysts, sensors
Substituent Flexibility High (multiple positions for modification) Limited by smaller ring

The triazinone’s larger ring allows for greater substituent diversity, making it more adaptable for drug design. Triazolones, however, are often used in coordination chemistry due to their ability to form stable metal complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.